Butanoic acid, 4-bromo-3-oxo-
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Overview
Description
4-Bromo-3-oxobutanoic acid: is an organic compound with the molecular formula C4H5BrO3 . It is a derivative of butanoic acid, where a bromine atom is substituted at the fourth position and a keto group is present at the third position. This compound is known for its reactivity and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-oxobutanoic acid can be synthesized through several methods. One common method involves the bromination of 3-oxobutanoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature to ensure the selective bromination at the fourth position .
Industrial Production Methods: In industrial settings, the production of 4-bromo-3-oxobutanoic acid may involve more efficient and scalable methods. One such method includes the use of triethylamine in tetrahydrofuran as a solvent, which allows for a more controlled reaction environment and higher yields .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The keto group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted butanoic acids, such as 4-amino-3-oxobutanoic acid or 4-thio-3-oxobutanoic acid.
Oxidation Reactions: Products include 3,4-dioxobutanoic acid or other oxidized derivatives.
Reduction Reactions: Products include 4-bromo-3-hydroxybutanoic acid or other reduced derivatives.
Scientific Research Applications
4-Bromo-3-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-bromo-3-oxobutanoic acid involves its reactivity due to the presence of both the bromine atom and the keto group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the keto group allows for various oxidation and reduction reactions. These reactive sites enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Oxobutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-3-oxobutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
4-Fluoro-3-oxobutanoic acid: Contains a fluorine atom, which significantly alters its chemical properties and reactivity compared to the bromine derivative.
Uniqueness: 4-Bromo-3-oxobutanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated or differently halogenated counterparts. This makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-bromo-3-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMCCOPFYJURPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348408 |
Source
|
Record name | butanoic acid, 4-bromo-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27807-85-8 |
Source
|
Record name | butanoic acid, 4-bromo-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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